1-(Cyclobut-1-en-1-yl)-3-methoxybenzene is an organic compound characterized by the presence of a cyclobutene ring fused to a methoxy-substituted phenyl group. Its molecular formula is , indicating that it consists of 11 carbon atoms, 12 hydrogen atoms, and one oxygen atom. The methoxy group is attached to the para position of the benzene ring, which contributes to its unique chemical properties and potential biological activity. The cyclobutene moiety introduces strain into the molecule, influencing its reactivity in various
Research indicates that 1-(Cyclobut-1-en-1-yl)-3-methoxybenzene may exhibit various biological activities. Its structural characteristics suggest potential interactions with biological molecules, which could lead to therapeutic applications. Investigations into its anti-inflammatory and anticancer properties are ongoing, as compounds with similar structures have shown promise in these areas.
The synthesis of 1-(Cyclobut-1-en-1-yl)-3-methoxybenzene typically involves several steps:
The specific conditions and reagents used can vary based on the desired yield and purity of the final product .
1-(Cyclobut-1-en-1-yl)-3-methoxybenzene has several applications across different fields:
Interaction studies involving 1-(Cyclobut-1-en-1-yl)-3-methoxybenzene could focus on its binding affinity to various biomolecules, including proteins and enzymes. The unique structural features of this compound may influence its interactions, leading to potential applications in drug discovery and development. Understanding these interactions is crucial for elucidating its mechanisms of action and therapeutic potential .
Several compounds exhibit structural similarities to 1-(Cyclobut-1-en-1-yl)-3-methoxybenzene. Below is a comparison highlighting their unique features:
Compound Name | Structure Type | Unique Features |
---|---|---|
4-Methoxyphenol | Methoxy-substituted phenol | Known for antioxidant properties |
Cyclohexylmethanol | Cycloalkane with alcohol | Used in fragrances and as solvents |
4-Methoxystyrene | Styrene derivative | Exhibits different reactivity due to vinyl group |
2-Methylcyclopentanol | Cyclic alcohol | Potential use in organic synthesis |
1-(Cyclobut-1-en-1-yl)-4-methoxybenzene | Isomeric variant | Different positioning of methoxy group influences reactivity |
The presence of both the cyclobutene ring and the methoxy group in 1-(Cyclobut-1-en-1-yl)-3-methoxybenzene provides distinct reactivity patterns not found in simpler analogs. This uniqueness makes it a subject of interest for further research, especially regarding its potential biological activities and applications in synthetic chemistry .
The systematic IUPAC name for this compound is derived from its bicyclic structure: 1-(cyclobut-1-en-1-yl)-3-methoxybenzene. The parent hydrocarbon is benzene, substituted at the 1-position with a cyclobutene ring and at the 3-position with a methoxy group (-OCH₃). The molecular formula is C₁₁H₁₂O, with a molecular weight of 160.22 g/mol (calculated from isotopic composition).
Key identifiers include:
COC1=CC=CC(=C1)C2=CCC2
(predicted from analogous structures). The compound’s structure can be elucidated through a combination of techniques:
Computational studies using density functional theory (DFT) predict a planar geometry for the benzene ring, with the cyclobutene moiety introducing slight puckering (dihedral angle ≈ 15°). The HOMO-LUMO gap, calculated at 5.2 eV, suggests moderate reactivity toward electrophilic substitution.
1-(Cyclobut-1-en-1-yl)-3-methoxybenzene represents a unique organic compound characterized by the fusion of a cyclobutene ring system with a methoxy-substituted benzene ring [1]. The compound possesses the molecular formula C₁₁H₁₂O with a molecular weight of 160.22 g/mol and is registered under Chemical Abstracts Service number 291778-10-4 [1] [26]. The structural complexity arises from the combination of a strained four-membered cyclobutene ring directly attached to a benzene ring bearing a methoxy substituent at the meta position [1].
Table 1. Molecular Characteristics of 1-(Cyclobut-1-en-1-yl)-3-methoxybenzene
Property | Value |
---|---|
IUPAC Name | 1-(Cyclobut-1-en-1-yl)-3-methoxybenzene |
CAS Registry Number | 291778-10-4 |
Molecular Formula | C₁₁H₁₂O |
Molecular Weight (g/mol) | 160.22 |
SMILES | COC1=CC=CC(C2=CCC2)=C1 |
InChI | InChI=1S/C11H12O/c1-12-11-7-3-6-10(8-11)9-4-2-5-9/h3-4,6-8H,2,5H2,1H3 |
InChI Key | AKVJYKJEJIMWCJ-UHFFFAOYSA-N |
X-ray crystallographic studies of cyclobutene derivatives have provided crucial insights into the molecular geometry and structural parameters of four-membered ring systems [9] [32]. While specific crystallographic data for 1-(Cyclobut-1-en-1-yl)-3-methoxybenzene remains limited in the literature, related cyclobutene-containing compounds have been extensively characterized through single-crystal X-ray diffraction methods [32] [33].
Crystallographic investigations of similar cyclobutene derivatives reveal that the four-membered ring adopts a non-planar conformation to minimize torsional strain [32]. The cyclobutane ring typically exhibits a butterfly conformation with bond lengths averaging 1.555 Å and bond angles of approximately 88° [32]. For cyclobutene systems, the presence of the double bond introduces additional structural constraints that influence the overall molecular geometry [33].
Studies on halogenated cyclobutene derivatives using low-temperature single-crystal X-ray diffraction have demonstrated that structural changes within the cyclobutene ring correlate directly with electronic effects of substituents [33]. The C=C double bond length in cyclobutene systems typically ranges from 1.34 to 1.36 Å, while the adjacent C-C single bonds show lengths between 1.50 and 1.56 Å [33]. The deviation from planarity in the four-membered ring is typically measured at approximately 0.12 Å, representing the butterfly angle necessary to relieve ring strain [32].
Table 2. Comparative Bond Parameters in Cyclobutene Systems
Bond Type | Bond Length (Å) | Bond Angle (°) | Reference |
---|---|---|---|
C=C (cyclobutene) | 1.34-1.36 | - | [33] |
C-C (cyclobutene) | 1.50-1.56 | 88-94 | [32] [33] |
C-C (cyclobutane) | 1.555 | 88 | [32] |
Butterfly deviation | 0.12 | 25 | [32] [28] |
The conformational behavior of the cyclobutene moiety in 1-(Cyclobut-1-en-1-yl)-3-methoxybenzene is governed by the inherent ring strain present in four-membered ring systems [21] [30]. Cyclobutene exhibits significant ring strain of approximately 26-30 kcal/mol, which is comparable to cyclobutane (26.3 kcal/mol) and cyclopropane (27.6 kcal/mol) [21] [30].
The cyclobutene ring adopts a puckered conformation to minimize both angle strain and torsional strain [13] [28]. The bond angles in cyclobutene deviate substantially from the ideal tetrahedral angle of 109.5°, with actual angles ranging from 90° to 94° [18] [30]. This deviation results in an angle strain of approximately 9°44' according to Baeyer strain theory [18].
Computational studies have revealed that the cyclobutene ring undergoes rapid ring inversion with a low energy barrier of approximately 1.45 kcal/mol [13]. This dynamic behavior allows the ring to pass through a planar transition state, though the puckered conformation remains energetically favored [13] [28]. The puckering angle typically measures around 25° from planarity, which represents the optimal balance between angle strain and torsional strain relief [28].
The presence of the benzene ring substituent in 1-(Cyclobut-1-en-1-yl)-3-methoxybenzene introduces additional conformational considerations through potential steric interactions and electronic effects [7]. The conjugation between the cyclobutene double bond and the aromatic system may influence the preferred conformation and reduce the flexibility of the four-membered ring [7].
Table 3. Ring Strain Analysis of Cyclic Systems
Ring System | Bond Angle (°) | Ring Strain (kcal/mol) | Angle Strain |
---|---|---|---|
Cyclobutene | 90-94 | 26-30 | High |
Cyclobutane | 90 | 26.3 | High (9°44') |
Cyclopropane | 60 | 27.6 | Very High (24°44') |
Cyclopentane | 108 | 6.2 | Low (0°44') |
Cyclohexane | 109.5 | 0 | None |
The methoxy substituent in 1-(Cyclobut-1-en-1-yl)-3-methoxybenzene exerts profound electronic effects on the benzene ring through a combination of inductive and resonance mechanisms [11] [14] [27]. The methoxy group represents one of the most potent electron-donating substituents in aromatic chemistry, increasing the rate of electrophilic aromatic substitution by approximately ten thousand fold compared to unsubstituted benzene [27] [29].
The electronic influence of the methoxy group operates through two competing mechanisms [11] [14]. The inductive effect, arising from the electronegativity of the oxygen atom, withdraws electron density through the sigma bond framework [11]. However, this electron-withdrawing inductive effect is overwhelmed by the much stronger electron-donating resonance effect [14]. The oxygen atom possesses two lone pairs of electrons that can delocalize into the aromatic pi system, significantly increasing electron density on the benzene ring [11] [14].
Resonance structures demonstrate how the methoxy oxygen lone pairs interact with the aromatic system, creating partial negative charges at the ortho and para positions relative to the methoxy substituent [27] [31]. This electron donation makes these positions particularly reactive toward electrophilic attack, establishing the methoxy group as an ortho/para-directing substituent [27] [31].
The meta position of the methoxy group in 1-(Cyclobut-1-en-1-yl)-3-methoxybenzene, where the cyclobutene ring is attached, experiences less direct resonance stabilization compared to the ortho and para positions [27]. However, the overall electron-donating effect of the methoxy group enhances the electron density throughout the aromatic system, potentially influencing the electronic properties of the attached cyclobutene moiety [14].
Molecular orbital calculations on methoxybenzene derivatives reveal that the highest occupied molecular orbital energy is significantly elevated compared to benzene, reflecting the electron-donating nature of the methoxy substituent [15]. The methoxy group also affects the molecular electrostatic potential, creating regions of enhanced negative charge that influence intermolecular interactions [15].
Table 4. Electronic Effects of Methoxy Group on Benzene Ring
Effect Type | Mechanism | Impact | Magnitude |
---|---|---|---|
Inductive | σ-bond electron withdrawal | Deactivating | Weak |
Resonance | π-system electron donation | Activating | Strong |
Overall | Net electron donation | Strongly Activating | 10,000-fold rate increase |
Directing | Ortho/para selectivity | Regioselective | High selectivity |
Comparative analysis of 1-(Cyclobut-1-en-1-yl)-3-methoxybenzene with structurally related compounds provides insights into the unique structural features imparted by the cyclobutene substituent [22] [24]. Several analogous compounds featuring different alkenyl or cycloalkenyl substituents on methoxybenzene have been characterized, allowing for systematic structural comparisons [2] [4] [5].
1-(But-3-en-1-yl)-3-methoxybenzene, containing a linear butenyl chain instead of the cyclic cyclobutene moiety, exhibits a molecular weight of 162.23 g/mol compared to 160.22 g/mol for the cyclobutene derivative [4] [5]. The reduced molecular weight of the cyclobutene compound reflects the constrained geometry that eliminates two hydrogen atoms present in the linear analog [1] [4].
The cyclohexene analog, 1-(Cyclohex-1-en-1-yl)-3-methoxybenzene, possesses a significantly higher molecular weight of 188.26 g/mol and demonstrates the impact of ring size on molecular properties [2]. The six-membered cyclohexene ring experiences minimal ring strain compared to the highly strained cyclobutene system, resulting in different conformational preferences and reactivity patterns [21].
Structural studies of methoxybenzene derivatives reveal that the methoxy group consistently adopts a coplanar arrangement with the benzene ring to maximize resonance stabilization [22] [24]. The C-O bond length in methoxy-substituted aromatic compounds typically measures 1.346 Å, consistent with partial double bond character arising from resonance delocalization [22].
The unique structural features of 1-(Cyclobut-1-en-1-yl)-3-methoxybenzene arise from the combination of high ring strain in the cyclobutene moiety and strong electron-donating effects of the methoxy substituent [1] [30]. This combination creates a molecule with enhanced reactivity at both the strained cyclobutene ring and the activated aromatic system [7] [27].
Table 5. Comparative Analysis of Methoxybenzene Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Ring System |
---|---|---|---|---|
1-(Cyclobut-1-en-1-yl)-3-methoxybenzene | C₁₁H₁₂O | 160.22 | 291778-10-4 | 4-membered |
1-(But-3-en-1-yl)-3-methoxybenzene | C₁₁H₁₄O | 162.23 | 1199-90-2 | Linear chain |
1-(Cyclohex-1-en-1-yl)-3-methoxybenzene | C₁₃H₁₆O | 188.26 | 1884-41-9 | 6-membered |
Anisole (methoxybenzene) | C₇H₈O | 108.14 | 100-66-3 | Benzene only |